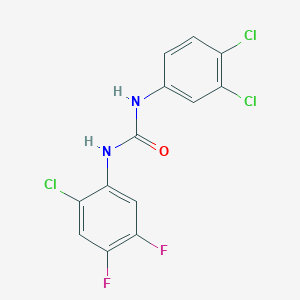![molecular formula C15H10Cl3N3O4 B11564371 N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide](/img/structure/B11564371.png)
N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide is a complex organic compound with a molecular formula of C15H10Cl3N3O4. This compound is known for its unique chemical structure, which includes both nitro and chloro substituents on a phenyl ring, as well as a hydrazide functional group. It is often used in various scientific research applications due to its reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide typically involves a multi-step process. One common method includes the condensation reaction between 4-chloro-3-nitrobenzaldehyde and 2-(2,4-dichlorophenoxy)acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of corresponding amines.
Reduction: Formation of reduced hydrazides.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The nitro and chloro substituents play a crucial role in its reactivity and binding affinity, contributing to its overall biological effects.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-iodobenzohydrazide
- N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Uniqueness
N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both nitro and chloro groups on the phenyl ring, along with the hydrazide moiety, makes it a versatile compound for various applications.
This detailed article provides a comprehensive overview of N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C15H10Cl3N3O4 |
|---|---|
Molecular Weight |
402.6 g/mol |
IUPAC Name |
N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-2-(2,4-dichlorophenoxy)acetamide |
InChI |
InChI=1S/C15H10Cl3N3O4/c16-10-2-4-14(12(18)6-10)25-8-15(22)20-19-7-9-1-3-11(17)13(5-9)21(23)24/h1-7H,8H2,(H,20,22)/b19-7+ |
InChI Key |
NRAXBQVKVKAYHR-FBCYGCLPSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-])Cl |
Canonical SMILES |
C1=CC(=C(C=C1C=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4Z)-4-{1-[(furan-2-ylmethyl)amino]ethylidene}-2,5-dioxo-1-phenyl-3-(trifluoromethyl)pyrrolidin-3-yl]-2,2-dimethylpropanamide](/img/structure/B11564291.png)


![3-(Butylsulfanyl)-6-methyl[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B11564298.png)
![2,4-Dichloro-6-[(E)-[(3-chloro-4-fluorophenyl)imino]methyl]phenol](/img/structure/B11564301.png)
![N-[7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-phenoxyacetamide](/img/structure/B11564303.png)
![N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(morpholin-4-yl)-5-nitrobenzamide](/img/structure/B11564305.png)
![2-(3,4-dimethylphenoxy)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11564306.png)
![N'-[(E)-pyridin-4-ylmethylidene]pyridine-3-carbohydrazide](/img/structure/B11564307.png)

![N-(3-chlorophenyl)-3-[(2Z)-2-(4-methoxybenzylidene)hydrazinyl]-3-oxopropanamide](/img/structure/B11564319.png)
![(3E)-3-{2-[(4-bromo-3-methylphenoxy)acetyl]hydrazinylidene}-N-(2,3-dichlorophenyl)butanamide](/img/structure/B11564323.png)
![4-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-N-(3-bromophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11564325.png)
![6-butyl-1-(6-methylpyridin-2-yl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11564329.png)
